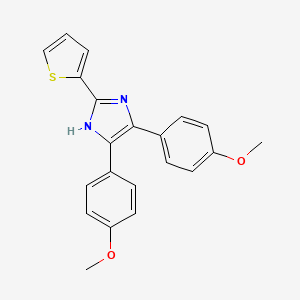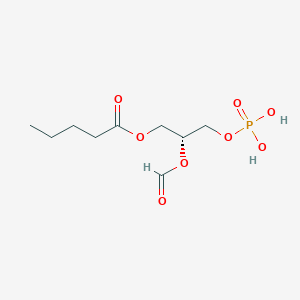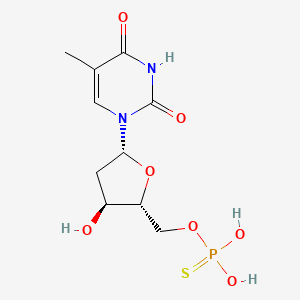
Thymidine-5'-thiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds consist of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 . Thymidine-5’-Thiophosphate is a derivative of thymidine, a nucleoside that is a building block of DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine-5’-Thiophosphate can be synthesized through various chemical reactions involving thymidine. One common method involves the phosphorylation of thymidine using thiophosphoryl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of Thymidine-5’-Thiophosphate often involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the product. Purification steps such as crystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: Thymidine-5’-Thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert Thymidine-5’-Thiophosphate to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the thiophosphate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Thymidine-5’-Thiophosphate can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Thymidine-5’-Thiophosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Medicine: Thymidine-5’-Thiophosphate is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of nucleic acid-based products and as a component in diagnostic assays.
Mechanism of Action
Thymidine-5’-Thiophosphate exerts its effects by interacting with DNA polymerases and other enzymes involved in DNA synthesis. It acts as a substrate for these enzymes, incorporating into the growing DNA strand and potentially causing chain termination. This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of DNA synthesis can prevent the replication of viruses or cancer cells .
Comparison with Similar Compounds
Thymidine-5’-Triphosphate: A natural deoxynucleotide used in DNA synthesis.
Thymidine-5’-Diphosphate: Another nucleotide involved in DNA metabolism.
Thymidine: The parent nucleoside from which Thymidine-5’-Thiophosphate is derived
Uniqueness: Thymidine-5’-Thiophosphate is unique due to the presence of the thiophosphate group, which imparts distinct chemical properties and reactivity compared to its analogs. This modification allows for specific interactions with enzymes and can enhance the compound’s stability and efficacy in various applications .
Properties
Molecular Formula |
C10H15N2O7PS |
|---|---|
Molecular Weight |
338.28 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(19-8)4-18-20(16,17)21/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,21)/t6-,7+,8+/m0/s1 |
InChI Key |
OJRKJKYGUAALCJ-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


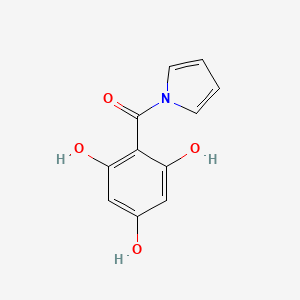
![(3r,4s)-1-[6-(6-Methoxypyridin-3-Yl)pyrimidin-4-Yl]-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-Amine](/img/structure/B10756344.png)
![(1S,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B10756349.png)
![[Phenylalaninyl-prolinyl]-[2-(pyridin-4-ylamino)-ethyl]-amine](/img/structure/B10756354.png)
![1-{[1-(2-Amino-3-phenyl-propionyl)-pyrrolidine-2-carbonyl]-amino}-2-(3-cyano-phenyl)-ethaneboronic acid](/img/structure/B10756359.png)
![[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL][3-(piperidin-4-yloxy)phenyl]methanone](/img/structure/B10756360.png)
![(6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B10756379.png)
![6,7-Dimethoxy-4-[(3r)-3-(2-Naphthyloxy)pyrrolidin-1-Yl]quinazoline](/img/structure/B10756382.png)

![3-({3-[(1S,4aS,6S,7S,9S,9aR)-1,6-dimethyl-2-oxodecahydro-6,9-epoxy-4a,7-methanobenzo[7]annulen-1-yl]propanoyl}amino)-2,4-dihydroxybenzoic acid](/img/structure/B10756391.png)
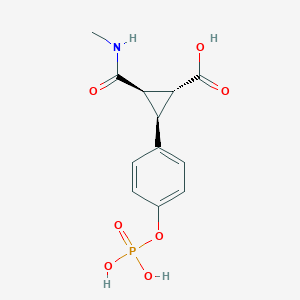
![2-(Ethoxymethyl)-4-(4-fluorophenyl)-3-[2-(2-hydroxyphenoxy)pyrimidin-4-YL]isoxazol-5(2H)-one](/img/structure/B10756395.png)
